3-Bromo-6-chloro-2-methylimidazo[1,2-a]pyridine
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Overview
Description
3-Bromo-6-chloro-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloro-2-methylimidazo[1,2-a]pyridine typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. The process includes:
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale halogenation processes using automated reactors to ensure consistency and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogen atoms .
Scientific Research Applications
3-Bromo-6-chloro-2-methylimidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly for its potential anti-tuberculosis activity.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: Due to its unique structural properties, it is explored for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-2-methylimidazo[1,2-a]pyridine involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity to these targets, leading to specific biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Lacks the halogen substituents and has different biological activities.
3-Bromo-2-methylimidazo[1,2-a]pyridine: Similar structure but lacks the chlorine atom, leading to different reactivity and applications.
6-Chloro-2-methylimidazo[1,2-a]pyridine: Similar structure but lacks the bromine atom, affecting its chemical properties and uses.
Uniqueness: The presence of these substituents can enhance its biological activity and make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H6BrClN2 |
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Molecular Weight |
245.50 g/mol |
IUPAC Name |
3-bromo-6-chloro-2-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H6BrClN2/c1-5-8(9)12-4-6(10)2-3-7(12)11-5/h2-4H,1H3 |
InChI Key |
DISOCTPNECWFPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)Cl)Br |
Origin of Product |
United States |
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